molecular formula C16H19N5O4 B5686537 2,3-di-4-morpholinyl-6-nitroquinoxaline

2,3-di-4-morpholinyl-6-nitroquinoxaline

Cat. No. B5686537
M. Wt: 345.35 g/mol
InChI Key: LHDKFHKPKKHJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-di-4-morpholinyl-6-nitroquinoxaline (DNQX) is a chemical compound that belongs to the quinoxaline family. It is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. DNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

2,3-di-4-morpholinyl-6-nitroquinoxaline acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the influx of ions. This results in the inhibition of excitatory neurotransmission, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2,3-di-4-morpholinyl-6-nitroquinoxaline has several biochemical and physiological effects. It inhibits the excitatory neurotransmission mediated by AMPA receptors, which results in the inhibition of synaptic plasticity and learning and memory processes. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has anticonvulsant properties and is used to treat epilepsy. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has analgesic properties and is used to treat pain. It has been shown to reduce pain perception in animal models of pain.

Advantages and Limitations for Lab Experiments

2,3-di-4-morpholinyl-6-nitroquinoxaline has several advantages for lab experiments. It is a potent and specific antagonist of the AMPA receptor, which allows for the selective inhibition of excitatory neurotransmission mediated by this receptor. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also stable and easy to use in experiments. However, 2,3-di-4-morpholinyl-6-nitroquinoxaline has some limitations. It is not a selective antagonist of the AMPA receptor and can also inhibit other ionotropic glutamate receptors. 2,3-di-4-morpholinyl-6-nitroquinoxaline can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2,3-di-4-morpholinyl-6-nitroquinoxaline in scientific research. One direction is the investigation of the role of AMPA receptors in neurological disorders such as stroke and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of synaptic plasticity and neuronal damage in these conditions. Another direction is the investigation of the role of AMPA receptors in pain perception and addiction. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of pain perception and the development of addiction. Finally, 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used in the development of novel drugs that target the AMPA receptor for the treatment of neurological disorders and pain.

Synthesis Methods

2,3-di-4-morpholinyl-6-nitroquinoxaline can be synthesized by the reaction of 2,3-dichloroquinoxaline with morpholine and nitric acid. The synthesis process involves several steps, and the final product is obtained after purification and characterization.

Scientific Research Applications

2,3-di-4-morpholinyl-6-nitroquinoxaline is extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It is used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also used to investigate the role of AMPA receptors in pain perception and addiction.

properties

IUPAC Name

4-(3-morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-21(23)12-1-2-13-14(11-12)18-16(20-5-9-25-10-6-20)15(17-13)19-3-7-24-8-4-19/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDKFHKPKKHJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.